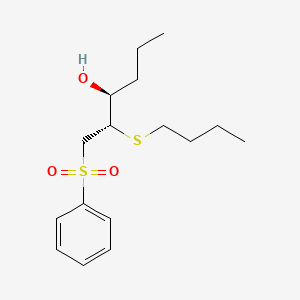![molecular formula C20H15ClO3 B12596777 4-[4-(Benzyloxy)phenoxy]-2-chlorobenzaldehyde CAS No. 883752-43-0](/img/structure/B12596777.png)
4-[4-(Benzyloxy)phenoxy]-2-chlorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Benzyloxy)phenoxy]-2-chlorobenzaldehyde is an organic compound that features a benzaldehyde moiety substituted with benzyloxy and phenoxy groups, along with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Benzyloxy)phenoxy]-2-chlorobenzaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzaldehyde with 4-(benzyloxy)phenol in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Benzyloxy)phenoxy]-2-chlorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products Formed
Oxidation: 4-[4-(Benzyloxy)phenoxy]-2-chlorobenzoic acid.
Reduction: 4-[4-(Benzyloxy)phenoxy]-2-chlorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(Benzyloxy)phenoxy]-2-chlorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, polymers, and coatings due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[4-(Benzyloxy)phenoxy]-2-chlorobenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-[4-(Benzyloxy)phenoxy]benzaldehyde: Lacks the chlorine atom, which may affect its reactivity and biological activity.
4-[4-(Benzyloxy)phenoxy]-2-fluorobenzaldehyde: Contains a fluorine atom instead of chlorine, which can influence its chemical properties and interactions.
4-[4-(Benzyloxy)phenoxy]-2-bromobenzaldehyde: Contains a bromine atom, which may alter its reactivity compared to the chlorine-substituted compound.
Uniqueness
4-[4-(Benzyloxy)phenoxy]-2-chlorobenzaldehyde is unique due to the presence of both benzyloxy and phenoxy groups along with a chlorine atom, which imparts distinct chemical and biological properties
Properties
CAS No. |
883752-43-0 |
|---|---|
Molecular Formula |
C20H15ClO3 |
Molecular Weight |
338.8 g/mol |
IUPAC Name |
2-chloro-4-(4-phenylmethoxyphenoxy)benzaldehyde |
InChI |
InChI=1S/C20H15ClO3/c21-20-12-19(7-6-16(20)13-22)24-18-10-8-17(9-11-18)23-14-15-4-2-1-3-5-15/h1-13H,14H2 |
InChI Key |
QUODWKPBTVOGKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=CC(=C(C=C3)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


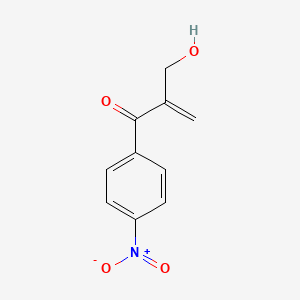
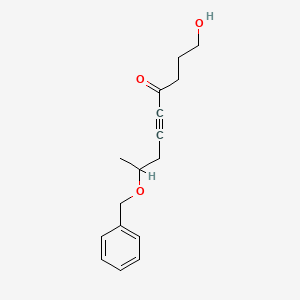
![2,2-Dimethyl-4,5-bis[4-(naphthalen-1-yl)phenyl]-2H-imidazole](/img/structure/B12596706.png)
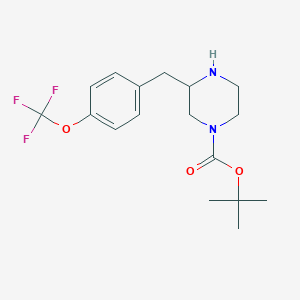
![[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid](/img/structure/B12596715.png)
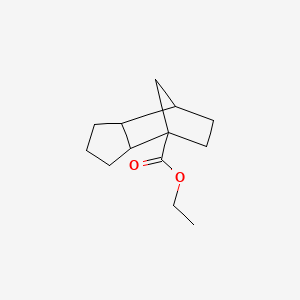
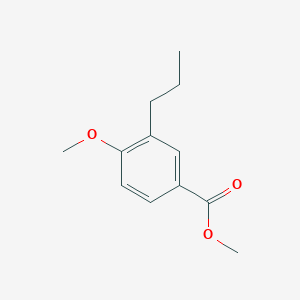
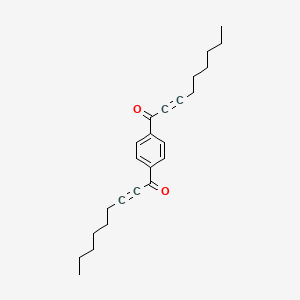

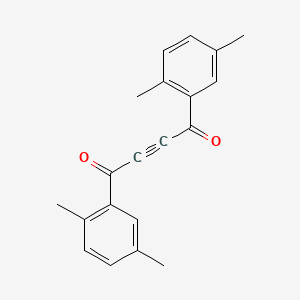

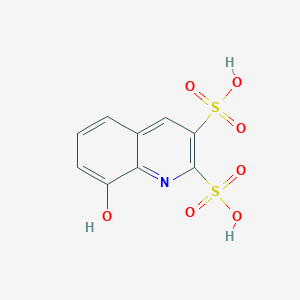
![2-[(Benzenesulfonyl)methyl]-3-methylbut-2-enenitrile](/img/structure/B12596800.png)
